molecular formula C13H11BrN2OS B15078432 N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B15078432
M. Wt: 323.21 g/mol
InChI Key: UTMAJYWUFKFXHN-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromophenyl group and a thiophene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl and thiophene groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both bromophenyl and thiophene groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11BrN2OS/c14-11-5-3-10(4-6-11)9-15-16-13(17)8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+

InChI Key

UTMAJYWUFKFXHN-OQLLNIDSSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.